molecular formula C14H18O2 B14684802 (4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine CAS No. 28102-04-7

(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine

Cat. No.: B14684802
CAS No.: 28102-04-7
M. Wt: 218.29 g/mol
InChI Key: RTLWGVOPYVUBEI-UONOGXRCSA-N
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Description

(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine is a chiral organic compound characterized by its unique hexahydro-1,3-benzodioxine structure with a phenyl group attached at the 8a position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted diol with formaldehyde in the presence of an acid catalyst to form the dioxane ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions, ensuring the desired (4aS,8aS) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the dioxane ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the dioxane structure.

Scientific Research Applications

(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The dioxane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
  • (4aS,8aS)-Decahydro-2-naphthalenol
  • (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1

Uniqueness

(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

28102-04-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4aS,8aS)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[d][1,3]dioxine

InChI

InChI=1S/C14H18O2/c1-2-6-12(7-3-1)14-9-5-4-8-13(14)10-15-11-16-14/h1-3,6-7,13H,4-5,8-11H2/t13-,14+/m0/s1

InChI Key

RTLWGVOPYVUBEI-UONOGXRCSA-N

Isomeric SMILES

C1CC[C@]2([C@@H](C1)COCO2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(C(C1)COCO2)C3=CC=CC=C3

Origin of Product

United States

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